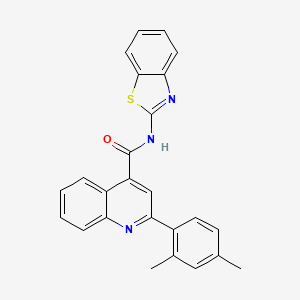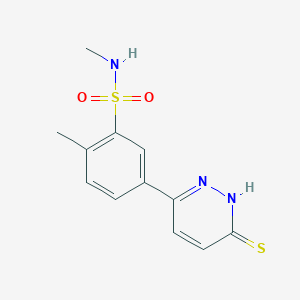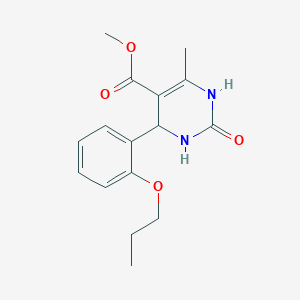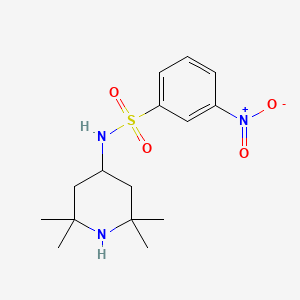
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide, also known as CNMNPC, is a compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of pyrazole derivatives and has been studied extensively for its potential applications in various fields of research.
作用機序
The exact mechanism of action of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide is not fully understood. However, studies have shown that 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide exerts its pharmacological effects by modulating various signaling pathways. For example, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
Studies have shown that 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide exhibits various biochemical and physiological effects. For example, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. Furthermore, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the advantages of using 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide in lab experiments is its potential as a potent anticancer and anti-inflammatory agent. Additionally, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to exhibit low toxicity in normal cells, making it a potential candidate for further development. However, one of the limitations of using 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide in lab experiments is its low solubility in water, which may limit its bioavailability.
将来の方向性
There are several future directions for research on 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide. One of the potential directions is to further investigate its potential as an anticancer agent. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide. Furthermore, studies are needed to investigate the potential of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide as an anti-inflammatory agent in vivo. Finally, future studies should focus on improving the solubility and bioavailability of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide to enhance its potential as a therapeutic agent.
合成法
The synthesis of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 4-methoxybenzaldehyde, 3-nitrobenzaldehyde, and ethyl cyanoacetate in the presence of hydrazine hydrate and acetic acid. The resulting product is then treated with 4-chloro-3-nitrophenyl isocyanate to obtain 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide.
科学的研究の応用
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields of research. One of the significant areas of research is its potential as an anticancer agent. Studies have shown that 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been studied for its potential as an anti-inflammatory agent. Studies have shown that 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-29-17-8-6-15(7-9-17)22-20(26)18-13-24(11-3-10-21)23-19(18)14-4-2-5-16(12-14)25(27)28/h2,4-9,12-13H,3,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAYIAPNOLILBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-methoxyphenyl)ethyl]-1-naphthamide](/img/structure/B5052666.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5052667.png)
![3-[4-(dimethylamino)phenyl]acrylaldehyde 2-quinolinylhydrazone](/img/structure/B5052675.png)

![3-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B5052700.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5052703.png)

![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5052715.png)

![tert-butyl [3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5052735.png)
![9-nitro-4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5052740.png)
